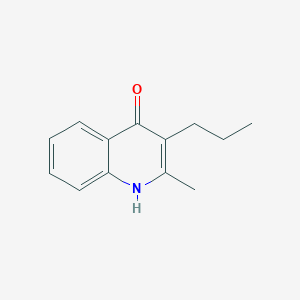

2-Methyl-3-propylquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-methyl-3-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H15NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |

InChI Key |

QQVOUEGGEOFBOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NC2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Propylquinolin 4 Ol and Its Analogs

Classical Approaches to Quinoline (B57606) and Quinolone Synthesis

A variety of named reactions have become the cornerstones of quinoline and quinolone synthesis. These classical methods, while sometimes requiring harsh conditions, offer versatile routes to a wide range of substituted quinoline cores. nih.govnih.govrsc.orgrsc.org

Skraup-Doebner-Miller Reactions and Contemporary Modifications

The Skraup reaction, first described in the 1880s, involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinoline. acs.org A significant modification, the Doebner-Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. rsc.orgacs.orgchemeurope.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. chemeurope.com

The general mechanism of the Skraup-Doebner-Miller reaction is a subject of some debate, but a proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. acs.orgchemeurope.com This is followed by a series of steps including cyclization, dehydration, and oxidation to yield the final quinoline product. iipseries.org A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. acs.orgchemeurope.com

Contemporary modifications to these reactions have focused on improving efficiency and environmental compatibility. These include the use of microwave irradiation, ionic liquids, and various acid catalysts to drive the reaction under milder conditions. nih.govtandfonline.com For instance, a microwave-assisted Skraup reaction in water using sulfuric acid as a catalyst has been developed. tandfonline.com

| Reaction | Key Reactants | Product Type |

| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinoline |

Pfitzinger Synthesis

The Pfitzinger synthesis provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. rsc.orgresearchgate.netwikipedia.org The reaction proceeds through the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

Variations of the Pfitzinger reaction, such as the Halberkann variant, involve the use of N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has proven valuable in the synthesis of various biologically active molecules. researchgate.net

| Starting Material | Reagent | Product |

| Isatin | Carbonyl Compound, Base | Quinoline-4-carboxylic acid |

| N-Acyl Isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid |

Conrad-Limpach and Friedlander Synthetic Routes

The Conrad-Limpach synthesis is a condensation reaction between anilines and β-ketoesters. iipseries.orgwikipedia.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-quinolones. quimicaorganica.orgmdpi.com At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which then cyclizes to the 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). wikipedia.org At higher temperatures, a β-ketoanilide is formed, leading to a 2-quinolone in what is known as the Knorr quinoline synthesis . wikipedia.orgmdpi.com The reaction is often catalyzed by acid and can be carried out in high-boiling point solvents. nih.gov

The Friedlander synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be catalyzed by acids or bases and typically proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.orgjk-sci.com The Friedlander synthesis is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com Modern variations have explored the use of various catalysts, including Lewis acids, iodine, and even catalyst-free conditions in water, to improve yields and green credentials. wikipedia.orgorganic-chemistry.orgnih.gov

| Synthesis | Reactant 1 | Reactant 2 | Product |

| Conrad-Limpach | Aniline | β-Ketoester | 4-Hydroxyquinoline or 2-Quinolone |

| Friedlander | 2-Aminobenzaldehyde/ketone | Compound with α-methylene carbonyl | Substituted Quinoline |

Povarov Reaction Principles

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (acting as a 2-azadiene) and an electron-rich alkene or alkyne. wikipedia.org The imine is typically formed in situ from the condensation of an aniline and a benzaldehyde (B42025) derivative. wikipedia.org The reaction is often catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org The resulting intermediate then undergoes an electrophilic aromatic substitution and subsequent elimination steps to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. wikipedia.org

Recent advancements in the Povarov reaction have expanded its scope. For example, molecular iodine has been used to mediate a formal [3+2+1] cycloaddition of methyl ketones, anilines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org Other variations have utilized arylacetylenes as precursors for both the diene and dienophile components. acs.orgacs.orgnih.gov

Targeted Synthesis of 2-Methyl-3-propylquinolin-4-ol

The synthesis of specifically substituted quinolin-4-ols, such as this compound, often relies on the cyclization of carefully chosen acyclic precursors.

Cyclization Processes from Key Intermediates

The construction of the this compound core can be envisioned through the intramolecular cyclization of suitable intermediates. One common strategy involves the cyclization of β-ketoanilides. In a related procedure, N-ethoxycarbonyl protected ω-amino-β-keto anilides have been shown to undergo Knorr cyclization in polyphosphoric acid to yield 4-aminoalkyl quinolin-2-one derivatives in high yields. researchgate.netmdpi.com This highlights the utility of β-keto anilide cyclization in forming the quinolone ring system.

A plausible synthetic route to this compound could involve the cyclization of an appropriately substituted β-ketoanilide, which in turn could be prepared from an aniline and a β-ketoester. For instance, the reaction of an aniline with ethyl 2-propyl-3-oxobutanoate would generate the necessary precursor.

Another key intermediate in quinolone synthesis is an aminobenzoate derivative. The cyclization of compounds like ethyl 2-(aminosulfonyl)benzoate to saccharin (B28170) has been studied, demonstrating the principle of intramolecular cyclization of substituted benzoates. nih.gov Similarly, the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate has been achieved through the cyclization of 4-amino-3-(1-adamantanecarboxamido)benzoic acid. science.org.ge

A direct synthesis of a structurally related compound, 3-ethyl-2-propylquinolin-8-ol, was achieved from benzo[d]oxazole and n-butanol. rsc.org While the substitution pattern differs, this demonstrates a modern approach to constructing substituted quinolines.

| Precursor Type | Cyclization Condition | Product Type |

| β-Ketoanilide | Acid (e.g., Polyphosphoric Acid) | Quinolone |

| Substituted Aminobenzoate | Various (e.g., thermal, acid/base catalysis) | Fused Heterocycles (e.g., quinolones) |

Imine-Based Methodologies and their Role in Formation

Imines are crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including quinolines. wikipedia.org Their formation, typically through the condensation of an amine with a carbonyl compound, is a key step in many classical quinoline syntheses. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of anilines with α,β-unsaturated aldehydes or ketones proceeds through an imine intermediate. rsc.orgscispace.com

One notable imine-based approach is the Povarov reaction, where an aromatic imine reacts with an enol ether to form a quinoline derivative. wikipedia.org This reaction can be catalyzed by various Lewis and Brønsted acids. mdpi.com The reaction mechanism often involves the in situ generation of the imine from an aniline and an aldehyde, which then undergoes a [4+2] cycloaddition with an electron-rich alkene. mdpi.comorganic-chemistry.org The electrophilicity of the imine is a critical factor in these reactions and can be enhanced by the use of catalysts or by attaching electron-withdrawing groups. rsc.orgnih.gov

Recent advancements have focused on developing more efficient and environmentally friendly imine-based methodologies. For example, iron(III) chloride has been used to catalyze the decyanation of α-aminonitriles to generate iminium species in situ, which then undergo a Povarov-type annulation with terminal alkynes to produce 2,4-diaryl quinolines. organic-chemistry.org

Modern and Sustainable Synthetic Strategies for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for synthesizing quinoline derivatives. These modern approaches aim to reduce reaction times, improve yields, and minimize environmental impact compared to traditional methods. benthamdirect.comlew.ro

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in the formation of heterocyclic compounds, including quinolines. benthamdirect.comnih.gov This technique often leads to a dramatic reduction in reaction times, and in some cases, improved yields compared to conventional heating methods. nih.govtandfonline.com For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones can be achieved in minutes under microwave irradiation, a significant improvement over classical methods. tandfonline.com

The benefits of microwave assistance have been demonstrated in various quinoline syntheses, including multicomponent reactions and the synthesis of complex fused-ring systems like benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro The use of solid supports or solvent-free conditions in conjunction with microwave irradiation further enhances the green credentials of these methods. lew.ronih.gov

A study on the synthesis of N′-(benzylidene)-2-propylquinoline-4-carbohydrazide derivatives highlighted the efficiency of microwave irradiation. The condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes was completed in 1 to 3 minutes, yielding good to excellent amounts of the desired products. arabjchem.orgcovenantuniversity.edu.ng

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable in modern organic synthesis for their efficiency and broad applicability in forming quinoline derivatives. scispace.com Palladium catalysts are effective in a variety of coupling and cyclization reactions that lead to the quinoline core. rsc.orgscispace.com

One such method involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgscispace.com This approach is notable for proceeding without the need for acids, bases, or other additives, and it tolerates a range of functional groups. rsc.orgscispace.comdeepdyve.com The proposed mechanism involves the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine intermediate, which then undergoes further cyclization and aromatization. rsc.orgscispace.com

Another example is the palladium-catalyzed Heck reaction and cyclization of Morita-Baylis-Hillman adducts with 2-iodoaniline (B362364) to produce 2,3-disubstituted quinolines. organic-chemistry.org This one-pot synthesis demonstrates the power of palladium catalysis to facilitate tandem reactions, leading to complex molecules in a single step. organic-chemistry.org The choice of palladium precursor, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(DBA)₃, can significantly influence the reaction's efficiency. beilstein-journals.org

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has gained traction as a sustainable and scalable alternative to traditional batch processing for the synthesis of pharmaceuticals and fine chemicals, including quinoline derivatives. researchgate.netacs.orggoflow.at This technology offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. researchgate.netucd.ie

The Doebner-Miller reaction, a classic method for quinoline synthesis, has been successfully adapted to a continuous-flow process using sulfuric acid as a homogeneous catalyst. acs.org Researchers have also developed telescoped continuous-flow processes, where multiple reaction steps are integrated into a single, uninterrupted sequence. For instance, a photochemical quinoline synthesis has been coupled with a subsequent hydrogenation step to produce tetrahydroquinolines in a continuous manner. ucd.ie

Flow chemistry has also been applied to more modern synthetic methods, such as a photochemical approach for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org This continuous-flow method provides a safer and more scalable route to these valuable compounds. The development of such processes is crucial for the industrial production of quinoline-based active pharmaceutical ingredients. mdpi.com

Synthetic Strategies for Substituted this compound Analogs

The synthesis of specifically substituted quinoline analogs, such as derivatives of this compound, often requires regioselective functionalization of the pre-formed quinoline ring system.

Regioselective Functionalization of the Quinoline Ring System

The direct C-H functionalization of quinolines is a highly attractive strategy for introducing substituents at specific positions, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized starting materials. mdpi.com The regioselectivity of these reactions is often controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.orgresearchgate.net

Transition metal catalysis plays a pivotal role in achieving regioselective C-H functionalization. For example, palladium-catalyzed reactions have been used for the C2-arylation of quinoline N-oxides. mdpi.com Rhodium catalysts have been employed for the C8-alkylation of quinolines, using the N-oxide as a traceless directing group. researchgate.net

Recent advancements have also explored the dearomative functionalization of quinolines. A notable example is the ligand-controlled regioselective hydroboration of quinolines, which can provide either vicinal 5,6- or conjugate 5,8-hydroborated products by simply modifying the phosphine (B1218219) ligand on the borane (B79455) complex. nih.gov These organoboron intermediates are versatile building blocks that can be further functionalized. nih.gov Such strategies provide powerful tools for accessing a wide range of substituted quinoline derivatives with high precision. rsc.org

Introduction of Diverse Substituents on the Quinoline Scaffold

The functionalization of the quinoline ring system is crucial for modulating the properties of the core molecule. Substituents can be introduced either by using a pre-functionalized starting material (e.g., a substituted aniline) in the initial cyclization reaction or by direct modification of the pre-formed quinoline scaffold.

Direct substitution on the benzenoid ring of the quinoline nucleus is a common strategy. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, can be employed. The position of substitution is directed by the existing groups on the ring. For instance, the synthesis of halogenated quinolin-8-ol analogs has been successfully achieved starting from substituted benzoxazoles. rsc.org This method allows for the introduction of substituents like methyl, chloro, and bromo groups onto the benzene (B151609) portion of the quinoline core. rsc.org

The reactivity of the pyridine (B92270) part of the quinoline ring can also be exploited. The hydroxyl group at the C-4 position is a key functional handle. It can be converted into a leaving group, such as a chloride, by treatment with reagents like phosphoryl chloride (POCl₃). researchgate.net This 4-chloroquinoline (B167314) derivative then becomes a substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles at the C-4 position. mdpi.com For example, analogs containing thiazole, isothiazole, and p-methoxy aniline fragments have been successfully introduced at this position. mdpi.com

Furthermore, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the quinoline ring, provided a suitable handle like a halogen or triflate is present.

The following tables summarize the synthesis of various substituted quinoline analogs, demonstrating the introduction of diverse substituents on the scaffold.

Table 1: Synthesis of Substituted 2-Propyl-3-ethylquinolin-8-ol Analogs rsc.org

| Starting Material (Substituted Benzo[d]oxazole) | Reagent | Resulting Product | Yield (%) |

| 6-Methylbenzo[d]oxazole | n-Butanol, Pd(OAc)₂ | 6-Methyl-2-propyl-3-ethylquinolin-8-ol | 72 |

| 6-Chlorobenzo[d]oxazole | n-Butanol, Pd(OAc)₂ | 6-Chloro-2-propyl-3-ethylquinolin-8-ol | 75 |

| 6-Bromobenzo[d]oxazole | n-Butanol, Pd(OAc)₂ | 6-Bromo-2-propyl-3-ethylquinolin-8-ol | 70 |

This table illustrates the introduction of substituents at the C-6 position of the quinoline ring by starting with a substituted precursor.

Table 2: Examples of Substitutions at Various Positions on the Quinoline Scaffold

| Position of Substitution | Type of Substituent | Method/Rationale | Reference |

| C-4 | Morpholino, 4-F-phenyl, 4-OMe-phenyl | Nucleophilic substitution on 4-chloroquinoline | nih.gov |

| C-6 | Chloro (Cl) | Improves metabolic stability | nih.gov |

| C-7 | Fluoro (F) | Improves metabolic stability | nih.gov |

| C-6 | Methyl, Methoxy, Chlorine, Fluorine | Structure-Activity Relationship (SAR) studies | doi.org |

| C-4 | Thiazole, Isothiazole, Thiadiazole | Nucleophilic substitution on 4-chloroquinoline | mdpi.com |

This table provides examples of various functional groups that have been introduced onto the quinoline scaffold to create diverse analogs.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 3 Propylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals for 2-methyl-3-propylquinolin-4-ol can be achieved.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-butyl-3-propylquinolin-8-ol, shows characteristic signals that can be extrapolated to understand this compound. For instance, the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the propyl group would exhibit distinct multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the quinoline ring. The methyl group at the 2-position would present as a singlet. The hydroxyl proton at the 4-position often appears as a broad singlet. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. libretexts.org For this compound, distinct signals would be observed for the nine carbons of the quinoline core, the methyl carbon, and the three carbons of the propyl chain. The carbon bearing the hydroxyl group (C4) and the carbons of the aromatic ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl and methyl groups. rsc.orglibretexts.org For example, in 2-butyl-3-propylquinolin-8-ol, the aromatic carbons appear between δ 108 and 160 ppm, while the aliphatic carbons are found between δ 14 and 35 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.0 - 8.1 | 115 - 140 |

| C-OH (C4) | - | 170 - 180 |

| C-N (C2, C8a) | - | 145 - 160 |

| Propyl-CH₂ (α) | ~2.7 (triplet) | ~30 |

| Propyl-CH₂ (β) | ~1.7 (sextet) | ~22 |

| Propyl-CH₃ (γ) | ~1.0 (triplet) | ~14 |

| Methyl-CH₃ (at C2) | ~2.5 (singlet) | ~20 |

| OH | Variable (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comemerypharma.com For this compound, COSY would show correlations between the adjacent protons of the propyl group, confirming their sequence. It would also show couplings between adjacent aromatic protons on the quinoline ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comemerypharma.com This technique allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal of the methyl group would correlate with its corresponding carbon signal. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.comresearchgate.net For instance, the protons of the methyl group at C2 would show a correlation to C2 and C3, and the protons of the α-methylene of the propyl group would show correlations to C3 and C4 of the quinoline ring.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₃H₁₅NO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the structure. Common fragmentation pathways for quinoline derivatives involve cleavage of the alkyl side chains. libretexts.orglibretexts.org

Table 2: Expected HRMS Data and Fragmentation for this compound

| Species | Formula | Expected m/z | Possible Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₆NO⁺ | 202.1226 | Molecular Ion |

| [M-CH₃]⁺ | C₁₂H₁₂NO⁺ | 186.0913 | Loss of the methyl group |

| [M-C₂H₅]⁺ | C₁₁H₁₀NO⁺ | 172.0757 | Loss of an ethyl radical from the propyl group (β-cleavage) |

| [M-C₃H₇]⁺ | C₁₀H₈NO⁺ | 158.0599 | Loss of the propyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. libretexts.orgsavemyexams.com

The IR spectrum of this compound would display characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. libretexts.org

C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions appear just below 3000 cm⁻¹ for the methyl and propyl groups. docbrown.info

C=C and C=N stretch: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline ring system.

C-O stretch: A band in the 1200-1300 cm⁻¹ region corresponds to the carbon-oxygen bond of the hydroxyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C / C=N (Aromatic Ring) | Stretching | 1500 - 1650 |

| C-O | Stretching | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Conjugated systems, such as the quinoline ring, exhibit characteristic absorption maxima (λ_max). msu.edu The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, likely with multiple bands corresponding to π→π* transitions within the aromatic system. libretexts.org The position and intensity of these absorptions are influenced by the substitution pattern on the quinoline core.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, producing a unique pattern of reflections. cam.ac.uk Mathematical analysis of these reflections allows for the generation of an electron density map, from which the positions of the individual atoms can be determined. uol.de

A comprehensive search of available scientific literature and crystallographic databases was conducted to obtain X-ray crystallographic data for this compound. This search included looking for its Crystallographic Information File (CIF), which is the standard format for sharing crystal structure data. cam.ac.uk

Despite a thorough investigation, no specific experimental X-ray crystallographic data for this compound has been found in the public domain. While studies on related quinoline derivatives, such as 6-bromo-2-methyl-3-propyl-quinolin-4-ol, have been reported, the crystal structure for the titular compound does not appear to have been determined or published. crystallography.net Therefore, a data table detailing its crystallographic parameters cannot be provided at this time.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

Data for the crystallographic parameters of this compound is not available in published literature.

Chemical Reactivity and Derivatization Studies of the 2 Methyl 3 Propylquinolin 4 Ol Scaffold

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. The hydroxyl group at the C4 position and the methyl group at the C2 position are activating groups that direct incoming electrophiles to specific positions on the benzenoid ring. The methyl group on the benzene (B151609) ring is known to be a 2,4-directing group, meaning it primarily directs incoming groups to the ortho and para positions relative to itself. libretexts.orgchemguide.co.uk

For instance, the nitration of methylbenzene results in a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene. libretexts.org Similarly, chlorination in the presence of a Lewis acid catalyst like aluminum chloride or iron yields a mixture of 2-chloromethylbenzene and 4-chloromethylbenzene. libretexts.org These reactions proceed through a standard electrophilic substitution mechanism involving the formation of a carbocation intermediate, which is stabilized by the electron-donating methyl group. chemguide.co.uk In the context of 2-Methyl-3-propylquinolin-4-ol, the benzenoid part of the quinoline ring would be the primary site for such substitutions. The precise regioselectivity would be a result of the combined directing effects of the fused heterocyclic ring and the substituents on the benzenoid ring.

Nucleophilic Reactions Involving the 4-Hydroxyl Group and Tautomerism

The 4-hydroxyl group of this compound is a key functional handle for a variety of nucleophilic reactions. This hydroxyl group imparts acidic properties to the molecule and can be deprotonated to form a nucleophilic alkoxide. This nucleophilicity is central to reactions like the Williamson ether synthesis, where the alkoxide can displace a halide from an alkyl halide to form an ether. msu.edu

Furthermore, the 4-hydroxyl group allows the molecule to exist in tautomeric forms. Keto-enol tautomerism is a fundamental concept where a molecule containing a carbonyl group (the keto form) is in equilibrium with its enol form, which contains a hydroxyl group adjacent to a double bond. libretexts.org In the case of this compound, it can exist in equilibrium with its keto tautomer, 2-methyl-3-propylquinolin-4(1H)-one. The position of this equilibrium is influenced by factors such as the solvent and the presence of other functional groups. The stability of the enol form can be enhanced by factors like intramolecular hydrogen bonding and conjugation. libretexts.org This tautomerism is a critical consideration in its reactivity, as either the hydroxyl or the keto form can participate in reactions depending on the conditions. For example, the synthesis of 4-hydroxyquinolines is often achieved through methods like the Conrad-Limpach or Gould-Jacobs reactions, which result in the formation of the 4-quinolone (keto) form. arkat-usa.orgwikipedia.orgmdpi.com

The hydroxyl group can also be converted into a better leaving group to facilitate nucleophilic substitution reactions at the C4 position. A common strategy is the conversion of the 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) by treatment with phosphorus oxychloride. mdpi.com The resulting 4-chloroquinoline is then susceptible to nucleophilic attack by a variety of nucleophiles. mdpi.com

Transformations and Functionalization of the Propyl Side Chain

The propyl side chain at the C3 position offers another avenue for derivatization. While the alkyl chain itself is relatively unreactive, modern synthetic methods have enabled its functionalization. One approach involves the introduction of unsaturation. For example, a Horner-Wadsworth-Emmons olefination reaction can be employed to convert a 2-methyl-4(1H)-quinolone into a 2-alkenyl-4(1H)-quinolone. arkat-usa.org This involves the initial protection of the N-H and subsequent reaction with a phosphonate (B1237965) ylide and an aldehyde. arkat-usa.org

Another strategy for modifying the alkyl side chain involves radical reactions. While not directly applied to the propyl group in the literature for this specific compound, radical-mediated processes are known for functionalizing alkyl chains on heterocyclic systems. These reactions can introduce a variety of functional groups, expanding the chemical diversity of the quinoline scaffold.

C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including quinolines. nih.govresearchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new bonds at otherwise unreactive C-H sites. For quinoline derivatives, transition metal catalysis, particularly with rhodium and palladium, has been extensively explored. nih.govmdpi.com

The regioselectivity of C-H functionalization on the quinoline ring can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. nih.govrsc.org The nitrogen atom of the quinoline ring can act as a directing group, often facilitating functionalization at the C2 and C8 positions. researchgate.net The use of quinoline N-oxides is a common strategy to direct functionalization to the C2 position. mdpi.com For instance, palladium-catalyzed C-H alkylation of quinoline N-oxides with ethers has been reported. nih.gov

While specific C-H functionalization studies on this compound are not extensively documented, the general principles established for other quinoline derivatives are applicable. The presence of the methyl and propyl groups would likely influence the regioselectivity of these reactions. For example, C(sp³)–H functionalization of 8-methylquinolines has been achieved through both metal-catalyzed and metal-free methods. researchgate.netconferenceproceedings.international

Formation of Novel Quinoline-Based Heterocyclic Systems

The this compound scaffold can serve as a starting material for the construction of more complex, fused heterocyclic systems. The reactive functional groups on the quinoline core provide handles for annulation reactions. For instance, the 4-hydroxyl group and the adjacent C3 position can participate in cyclization reactions to form new rings.

One common approach involves the reaction of 4-hydroxyquinolines with bifunctional reagents. For example, the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with guanidine (B92328) hydrochloride leads to the formation of quinoline-fused pyrimidines. researchgate.net Similarly, reactions with hydrazines can yield pyrazole-fused quinolines. rsc.org The condensation of 4-hydroxyquinolines with aldehydes can also lead to the formation of bisquinoline derivatives. rsc.org

Furthermore, the 4-chloro derivative of this compound can undergo intramolecular cyclization reactions. For example, if a suitable nucleophilic group is present on a side chain, it can displace the chloride to form a new heterocyclic ring fused to the quinoline core. These strategies allow for the synthesis of a diverse range of polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

Investigation of Biological Activities and Molecular Mechanisms of Action for 2 Methyl 3 Propylquinolin 4 Ol Analogs

Anticancer Mechanisms and Molecular Target Engagement

Quinolin-4-one derivatives have emerged as a noteworthy class of compounds with potential anticancer applications. Research into their mechanisms of action has highlighted their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.

Modulation of PI3K/Akt/mTOR Signaling Pathways

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comwikipathways.org Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. mdpi.comrjor.ro Various receptor tyrosine kinases can activate this pathway, leading to cell growth and survival. bio-connect.nl The PI3K/Akt/mTOR pathway's role in promoting resistance to chemotherapy and immunotherapy further underscores its importance in oncology. mdpi.com

Recent studies have focused on designing and synthesizing quinolone-based compounds as inhibitors of this pathway. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides were evaluated for their potential to inhibit PI3Kα, a key isoform of PI3K. mdpi.com The dysregulation of the PI3K/Akt/mTOR pathway is a feature of carcinogenesis, and its overactivation can be caused by genetic mutations or post-translational modifications. mdpi.com

Kinase Inhibition Studies (e.g., PI3Kα)

Kinase inhibition is a well-established strategy in cancer therapy. The PI3K family of lipid kinases, particularly the class IA isoforms (PI3Kα, PI3Kβ, and PI3Kδ), are central to the PI3K/Akt/mTOR pathway. sci-hub.se PI3Kα, encoded by the PIK3CA gene, is one of the most frequently mutated genes in human cancers, leading to its constitutive activation and subsequent downstream signaling.

Research has been directed towards developing specific inhibitors of PI3Kα. A notable example is the development of 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which was identified as a specific inhibitor of PtdIns 3-kinase. nih.gov More recently, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as potential PI3Kα inhibitors. mdpi.com The development of dual PI3K/mTOR inhibitors is also a promising strategy, as it can circumvent the feedback activation of the PI3K pathway that can occur with mTOR-selective inhibition. sci-hub.se

Table 1: Kinase Inhibition Data for Selected Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 19a | PI3Kα | 86.9 | sci-hub.se |

| mTOR | 14.6 | sci-hub.se | |

| 19b | PI3Kα | 14.0 | sci-hub.se |

| 19c | PI3Kα | Comparable to positive control | sci-hub.se |

| mTOR | Comparable to positive control | sci-hub.se | |

| LY294002 | PtdIns 3-kinase | 1400 | nih.gov |

Induction of Apoptosis Pathways at the Cellular Level

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Quinolinone derivatives have been shown to trigger this process.

For example, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) was found to be cytotoxic to MCF-7 and HL-60 cancer cell lines. mdpi.com Further investigation revealed that this compound inhibits cell proliferation and induces DNA damage and apoptosis in HL-60 cells. mdpi.com The induction of apoptosis can be mediated through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of proteases, is a central event in apoptosis. Studies on benzofuran (B130515) derivatives, which share some structural similarities with quinolones, have shown that they can induce apoptosis in leukemia cells, with tubulin identified as a potential molecular target. mdpi.com The ability of natural compounds like quercetin (B1663063) to modulate the PI3K/Akt pathway can also lead to the induction of apoptosis. xiahepublishing.com

Antiparasitic Activity and Associated Molecular Targets

In addition to their anticancer properties, quinoline (B57606) analogs have demonstrated significant activity against various parasites, including Leishmania and Toxoplasma gondii.

Antileishmanial Mechanisms (e.g., inhibition of amastigote proliferation)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite exists in two main forms: the promastigote in the insect vector and the amastigote within mammalian macrophages. griffith.edu.au The development of new leishmanicidal agents is a global health priority.

Quinoline alkaloids have shown promise in this area. For example, 2-n-propylquinoline, a desmethoxy analog of chimanine A, exhibited an IC90 of 20 μg/mL against L. braziliensis promastigotes. rsc.org Several 2-substituted quinoline alkaloids have been shown to be effective in the experimental treatment of visceral leishmaniasis. nih.gov Oral administration of 2-n-propyl quinoline in a mouse model of L. donovani infection resulted in a significant reduction in parasite load. nih.gov The mechanism of action of some quinolines involves targeting the parasite's respiratory chain, as seen with tafenoquine, which targets respiratory complex III and induces apoptosis-like cell death in Leishmania. nih.gov Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have also demonstrated antileishmanial activity against Leishmania (Viannia) panamensis by inducing ultrastructural alterations in the parasite and modulating the host macrophage response. nih.gov

Table 2: In Vitro Antileishmanial Activity of Quinoline Analogs

| Compound | Leishmania Species | Form | Activity (IC50/IC90/EC50) | Reference |

|---|---|---|---|---|

| 2-n-propylquinoline | L. braziliensis | Promastigote | IC90 = 20 µg/mL | rsc.org |

| Compound 2 (synthetic) | L. (V.) panamensis | Amastigote | EC50 = 7.94 µg/mL | nih.gov |

| Compound 8 (synthetic) | L. (V.) panamensis | Amastigote | EC50 = 1.91 µg/mL | nih.gov |

| Tafenoquine | L. donovani | Not specified | ED50 = 1.2-3.5 mg/kg (in vivo) | nih.gov |

Anti-Toxoplasma Gondii Mechanisms

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during congenital infection. nih.gov The parasite's ability to invade and replicate within host cells is crucial for its pathogenesis. frontiersin.org

The search for new anti-Toxoplasma drugs has led to the investigation of various compound libraries, including the Malaria Box from Medicines for Malaria Venture (MMV). asm.org Screening of this library identified several compounds with anti-Toxoplasma activity. Notably, a 6-bromo-2-methyl-3-propyl-quinolin-4-ol (MMV666095) was identified as an anti-Toxoplasma compound. researchgate.net While the precise mechanism of action for many of these quinoline-based compounds against T. gondii is still under investigation, it is known that the parasite's entry into host cells is a complex process involving the secretion of proteins from specialized organelles called micronemes and rhoptries. frontiersin.org Some quinolone derivatives, such as 1-hydroxy-2-dodecyl-4(1H)quinolone, have been shown to inhibit the growth of T. gondii by targeting the parasite's alternative (type II) NADH dehydrogenases. asm.org

Research Context in Anti-Malarial Agents

Quinolines have historically been a cornerstone of antimalarial drug development, with chloroquine, a 4-aminoquinoline, once being a highly effective treatment for all types of malaria. mmv.orgnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has diminished the efficacy of many quinoline-based drugs. mmv.orgpdx.edu This has spurred research into novel quinoline derivatives to combat resistance.

The development of hybrid molecules is a key strategy. For instance, hybrids of quinoline and 1,2,3-triazole have been synthesized and tested against chloroquine-resistant P. falciparum strains, with some compounds showing significant activity. mdpi.com The rationale is that the new compounds may have different mechanisms of action or may be able to overcome the resistance mechanisms that affect older drugs. pdx.edumdpi.com

Antimicrobial Efficacy and Mechanisms of Action

Quinoline derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge, making the development of new antibacterial agents crucial. frontiersin.orgnih.gov

In one study, a series of N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized and screened for their antimicrobial properties. researchgate.net Among the synthesized compounds, 2-propyl-(N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide emerged as having the most significant antimicrobial activity against several bacterial isolates. researchgate.net The study highlights the potential of modifying the quinoline core to develop new templates for bioactive compounds. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 2-propyl-(N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide | Various bacterial isolates | Most active in series | researchgate.net |

| 4-hydroxy-3-iodo-quinol-2-one | Meticillin-resistant Staphylococcus aureus (MRSA) | Significant activity, comparable to vancomycin | researchgate.net |

Quinoline compounds are also being investigated for their potential against fungal and mycobacterial pathogens. mdpi.commdpi.com Fungal infections, particularly from species like Candida albicans, and tuberculosis, caused by Mycobacterium tuberculosis, remain significant health concerns. nih.govgoettingen-research-online.defrontiersin.org

Research into fluorinated quinoline analogs has shown promising antifungal activity. mdpi.com In a study where a series of these compounds were tested, several derivatives exhibited good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

In the context of antitubercular research, the focus is often on developing drugs that can overcome resistance to existing treatments. frontiersin.orgnih.gov Hybrid compounds combining the quinoline structure with other motifs, such as 1,2,3-triazoles, have been synthesized. mdpi.com These hybrids have shown promising in vitro activity against M. tuberculosis, including multidrug-resistant strains. mdpi.commdpi.com Molecular docking studies suggest that these compounds may act by inhibiting essential enzymes in the mycobacterium, such as InhA or ATP synthase. frontiersin.orgmdpi.com

Antibacterial Activity (e.g., against specific bacterial isolates and drug-resistant strains)

Antiviral Mechanisms, such as HIV-1 Integrase Inhibition

The HIV-1 integrase (IN) is a critical enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral drugs. mdpi.combrieflands.com Integrase inhibitors prevent the viral DNA from being incorporated into the host cell's genome. mdpi.com Some quinoline-based compounds have been identified as potent allosteric inhibitors of HIV-1 integrase (ALLINIs). nih.gov These inhibitors can induce aberrant multimerization of the integrase enzyme, disrupting its normal function. nih.gov

Furthermore, hybrid molecules incorporating the quinoline scaffold have been developed and tested for their anti-HIV activity. mdpi.com For example, quinoline–1,2,3–triazole–aniline (B41778) hybrids have shown promising in vitro activities against wild-type HIV-1. mdpi.com Molecular docking studies of these hybrids suggest they interact with key amino acid residues in the active site of the HIV-1 integrase. mdpi.com

Anti-Inflammatory Mechanisms of Action

Certain quinolinone derivatives have been shown to possess anti-inflammatory properties. mdpi.com One of the mechanisms explored is the inhibition of the enzyme lipoxygenase (LOX). mdpi.com This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

A study on 4-hydroxy-2-quinolinone carboxamides found that some of these compounds exhibited significant LOX inhibitory activity. mdpi.com The anti-inflammatory potential of these compounds is often evaluated in conjunction with their antioxidant properties, as reactive oxygen species (ROS) are known to play a role in inflammation. mdpi.com

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant activity of quinoline derivatives is a well-documented aspect of their biological profile. mdpi.com This activity is often attributed to their ability to scavenge free radicals, such as the superoxide (B77818) anion radical and the hydroxyl radical. mdpi.com

In a study of 4-hydroxy-2-quinolinone carboxamides, several derivatives demonstrated potent radical scavenging abilities. mdpi.com The capacity of these compounds to act as antioxidants is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. mdpi.commdpi.com The antioxidant properties of these compounds are significant as oxidative stress is implicated in a wide range of diseases.

Table 2: Antioxidant Activity of 4-hydroxy-2-quinolinone Carboxamide Derivatives

| Derivative | Assay | Activity | Source |

|---|---|---|---|

| N-phenyl carboxamide derivative (3b) | Superoxide anion radical scavenging | 84.6% activity | mdpi.com |

| N-phenyl derivative (3p) | Hydroxyl radical scavenging | 98.0% potent activity | mdpi.com |

| Carboxamide 3g | Lipid peroxidation inhibition | 100% inhibition | mdpi.com |

| Carboxamide 3g | ABTS radical cation decolorization | 72.4% activity | mdpi.com |

Neuroprotective Mechanisms

Quinoline derivatives are recognized for their potential to confer neuroprotection, largely attributed to their antioxidant and anti-inflammatory properties. bohrium.comnih.gov Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidant systems, is a significant contributor to neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.com The neuroprotective capacity of quinoline analogs often stems from their ability to scavenge free radicals and inhibit enzymes involved in neuroinflammation. bohrium.comnih.gov

Studies have shown that certain quinoline derivatives can act as multifunctional agents, targeting key enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). bohrium.comresearchgate.netnih.gov For instance, molecular docking simulations have identified quinoline derivatives with the potential to inhibit these enzymes, suggesting their therapeutic value in neurodegenerative disorders. researchgate.netnih.govijprajournal.com One study highlighted a quinoline-O-carbamate derivative, compound 3f, which not only inhibited AChE but also demonstrated anti-inflammatory effects by reducing the production of nitric oxide and certain interleukins. tandfonline.com This compound also showed a significant neuroprotective effect against Aβ-induced cell injury in PC12 cells, a common model for neurodegenerative research. tandfonline.com The structural framework of quinoline allows for systematic design and modification, enabling the development of derivatives with enhanced neuroprotective and antioxidant activities. bohrium.comijprajournal.com

Enzyme Inhibition Studies (e.g., Lipoxygenase)

Lipoxygenases (LOX) are a family of enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govenamine.net The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory drugs. nih.govresearchgate.net Quinoline and quinolin-4-one derivatives have emerged as a promising class of LOX inhibitors. mdpi.comnih.gov

The inhibitory mechanism of some quinolin-4-one derivatives is thought to involve the chelation of the non-heme iron atom present in the active site of the lipoxygenase enzyme. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the structural features necessary for potent LOX inhibition. For example, research on 4-hydroxy-2-quinolinone carboxamides revealed that specific substitutions on the quinolinone core and the amide group are critical for activity. mdpi.com Two such analogs, compounds 3h and 3s, demonstrated the highest inhibitory activity against soybean lipoxygenase, with an IC50 value of 10 μM. mdpi.com

The following table summarizes the lipoxygenase inhibitory activity of selected 4-hydroxy-2-quinolinone carboxamide analogs:

| Compound | Substituent (N) | Substituent (Amide) | LOX Inhibition IC₅₀ (µM) |

| 3h | -CH₃ | 2-methyl-cyclohexane | 10 |

| 3s | -C₆H₅ | 4-fluoro-phenyl | 10 |

| 3g | -C₆H₅ | 4-hydroxy-phenyl | 27.5 |

| 3a | -CH₃ | 2-hydroxy-phenyl | 60.0 |

| 3l | -CH₃ | 4-methyl-phenyl | 45.0 |

| 11e | -CH₃ | Acetylated Ferulic Acid | 52 |

| Data sourced from reference mdpi.com |

These findings underscore the potential of quinolin-4-ol and quinolin-4-one scaffolds as a basis for designing novel and effective lipoxygenase inhibitors.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of 2-Methyl-3-propylquinolin-4-ol analogs is profoundly influenced by their chemical structure. mdpi.comorientjchem.org Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how different substituents on the quinoline ring affect the compound's pharmacological properties. orientjchem.orgrsc.org

The type and position of substituents on the quinoline ring system dictate the molecule's interaction with biological targets, thereby determining its activity. nih.govmdpi.com

At the N1 position: Substitution on the nitrogen atom is often essential for potency in various biological activities, including anticancer effects. mdpi.com For instance, replacing an N-methyl group with an N-phenyl group can lead to a significant decrease or complete loss of lipoxygenase inhibitory activity. mdpi.com

At the C2 position: The substituent at this position can significantly influence activity. In the context of anticancer properties, a 2-α-furyl or 2-(pyridin-2-yl) group has shown notable activity. orientjchem.org For NQO1 activity, a methyl group at C2 showed comparable activity to an unsubstituted hydrogen. nih.gov

At the C3 position: The substituent at the C3 position should ideally be coplanar with the quinoline ring for better anticancer activity. mdpi.com In the case of lipoxygenase inhibitors, attaching different groups via a carboxamide linkage at this position has led to potent compounds. mdpi.com

At the C6 position: The presence of a fluorine atom at C6 is often considered optimal for enhancing antibacterial and anticancer activities. mdpi.comorientjchem.org

At the C7 position: This position is crucial for interaction with enzymes like topoisomerase II. mdpi.com Substitutions with aromatic rings at C7 can improve antitumor properties. mdpi.com For antibacterial quinolones, a piperazine (B1678402) or pyrrolidine (B122466) ring at C7 enhances activity against Gram-negative and Gram-positive bacteria, respectively. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.comimpactfactor.org This method provides valuable insights into the specific interactions between a ligand (e.g., a quinoline derivative) and its protein target, helping to explain observed biological activities and rationalize SAR findings. researchgate.netresearchgate.net

In the study of lipoxygenase inhibitors, molecular docking has been instrumental. nih.govresearchgate.net For instance, docking studies of 4-hydroxy-2-quinolinone derivatives revealed that the most potent inhibitors, 3h and 3s, bind to an alternative binding site on the soybean LOX enzyme. mdpi.com The docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For example, the docking of quinoline-linked pyrimidine (B1678525) derivatives into cyclooxygenase (COX) enzymes showed strong binding affinities, which were further supported by molecular dynamics simulations confirming the stability of the interactions. innovareacademics.in

The table below presents molecular docking results for selected quinoline derivatives against different protein targets, illustrating the binding affinities.

| Compound | Protein Target | PDB ID | Binding Energy/Score (kcal/mol) |

| Quinolinone-pyrazoline hybrid (4c) | Soybean Lipoxygenase-1 | 3PZW | -7.9 |

| Quinolinone-pyrazoline hybrid (9b) | Soybean Lipoxygenase | - | -10.3 |

| Halogenated Quinoline (Q3Cl4F) | Monoamine Oxidase-A (MAO-A) | - | -7.24 |

| Halogenated Quinoline (Q3Cl4F) | Monoamine Oxidase-B (MAO-B) | - | -8.37 |

| Phenylamino-phenoxy-quinoline (1) | SARS-CoV-2 Main Protease (Mpro) | - | -7.06 to -10.61 (for series) |

| Data sourced from references mdpi.comresearchgate.netacs.org |

These computational insights are crucial for optimizing lead compounds, allowing for the rational design of new derivatives with improved potency and selectivity for their intended biological targets. ijprajournal.comresearchgate.net

Future Perspectives and Advanced Research Directions for 2 Methyl 3 Propylquinolin 4 Ol

Development of Novel and Efficient Synthetic Methodologies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has evolved significantly from classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions. rsc.orgbohrium.com Future efforts are directed towards the development of more efficient, sustainable, and versatile synthetic strategies. A major focus is on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecular architectures in a single step from multiple starting materials. rsc.org These reactions are prized for their high atom economy and ability to generate diverse libraries of quinoline derivatives for biological screening. rsc.org

Recent advancements include the use of transition-metal catalysts (e.g., cobalt, copper, rhodium), which enable novel C-H bond activation and annulation strategies to build the quinoline core. mdpi.com For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a convenient, one-pot synthesis under mild conditions. mdpi.com Additionally, green chemistry principles are being increasingly integrated into quinoline synthesis. This involves the use of environmentally benign solvents like water or ethanol, microwave-assisted organic synthesis (MAOS) to accelerate reaction times, and the development of catalyst-free methods. rsc.orgresearchgate.net Such approaches not only reduce the environmental impact but also often lead to higher yields and easier purification of the final products. researchgate.net

| Synthetic Strategy | Key Features & Advantages | Recent Examples |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and structural diversity in a single step. rsc.org | Povarov, Gewald, and Ugi reactions for diverse quinoline scaffolds. rsc.org |

| Transition-Metal Catalysis | Enables novel bond formations, such as C-H activation and annulation. mdpi.com | Ruthenium-catalyzed aza-Michael addition and intramolecular annulation. mdpi.com |

| Green Chemistry Approaches | Use of eco-friendly solvents (water, ethanol), microwave assistance, and catalyst-free conditions. researchgate.net | Nafion-mediated Friedländer synthesis under microwave irradiation. mdpi.com |

| Superacid Catalysis | High efficiency and broad functional group compatibility for polysubstituted quinolines. mdpi.com | Trifluoromethanesulfonic acid (TFA) catalyzed condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com |

Exploration of Emerging Biological Targets and Intracellular Pathways

While quinoline derivatives have established roles as antimalarial and antibacterial agents, future research is expanding their therapeutic applications by identifying novel biological targets. rsc.org The versatility of the quinoline scaffold allows for modifications that can tune its activity against a wide array of proteins involved in various disease pathways. researchgate.net

Emerging targets for quinoline-based compounds include a variety of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. nih.gov Specific examples include c-Met, vascular endothelial growth factor (VEGF) receptors, and epidermal growth factor (EGF) receptors, where quinoline derivatives act as inhibitors, disrupting cancer cell proliferation, angiogenesis, and survival. nih.gov Beyond oncology, sphingosine (B13886) kinases (SphK1 and SphK2) have been identified as targets for quinoline-5,8-diones in the development of new anticancer agents. mdpi.com

In the realm of neurodegenerative diseases, research is focused on quinoline derivatives that can modulate targets like NMDA receptors to combat excitotoxicity. nih.govnih.gov Furthermore, the anti-infective potential of quinolines is being explored beyond traditional uses. For instance, 2-Methyl-3-propylquinolin-4-ol and its bromo-substituted analogue have shown activity against parasitic protozoa like Toxoplasma gondii and Entamoeba histolytica. nih.govresearchgate.net

| Disease Area | Emerging Target(s) | Therapeutic Rationale |

| Cancer | c-Met, VEGFR, EGFR, SphK1/2, Topoisomerase I, BRD4. nih.govmdpi.comnih.govmdpi.com | Inhibition of key signaling pathways that drive cell proliferation, angiogenesis, and metastasis. nih.gov |

| Neurodegenerative Diseases | NMDA Receptors. nih.gov | Modulation of excitotoxicity and neuroinflammation. nih.govnih.gov |

| Infectious Diseases | Parasitic enzymes and proteins (Toxoplasma gondii, Entamoeba histolytica). nih.govresearchgate.net | Development of new anti-parasitic agents to address unmet medical needs. nih.gov |

| Inflammatory Conditions | Cannabinoid Receptor 2 (CB2R), Phosphodiesterase 4 (PDE4). rsc.orgmdpi.com | Modulation of immune responses and inflammatory pathways. rsc.org |

Rational Design of Multi-Target Directed Ligands

The complexity of diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways, has spurred the development of multi-target directed ligands (MTDLs). kcl.ac.uk The quinoline scaffold is considered a "privileged structure" because it can be modified to interact with a variety of biological targets, making it an ideal starting point for designing MTDLs. mdpi.comkcl.ac.uk This approach aims to create a single molecule that can simultaneously modulate several targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com

In cancer therapy, researchers are designing quinoline-based hybrids that act as dual-target inhibitors. For example, novel quinoline derivatives have been synthesized to concurrently inhibit both EGFR and HER-2, two key receptors in many solid tumors. rsc.org Other research focuses on designing quinoline compounds that can inhibit topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette sub-family G member 2 (ABCG2) protein, targeting DNA replication, epigenetic regulation, and drug resistance mechanisms all at once. nih.govmdpi.com This polypharmacological approach is also being applied to neurodegenerative diseases, where quinoline-based molecules are designed to possess both neuroprotective and anti-inflammatory properties. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinoline Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and quinoline research is no exception. nih.gov These computational tools can process vast amounts of chemical and biological data to accelerate the identification and optimization of new drug candidates. azoai.com Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being used to design novel quinoline-scaffold molecules from scratch. nih.govazoai.com These models can learn the underlying chemical patterns of known active compounds and generate new structures with a high probability of possessing desired drug-like properties. nih.gov

ML models are also employed to predict the biological activity of newly designed quinoline derivatives, screen large virtual libraries for potential hits, and forecast their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netmdpi.com For example, ML algorithms can be trained on docking scores from multiple protein structures to improve the accuracy of virtual screening and identify compounds with a high likelihood of being active. mdpi.com This in silico approach significantly reduces the time and cost associated with traditional experimental screening. azoai.com

| AI/ML Application | Description | Impact on Quinoline Research |

| Generative Models (e.g., MedGAN) | AI models that learn from existing molecular data to generate novel chemical structures. nih.govazoai.com | Creates new, diverse quinoline scaffolds with optimized drug-likeness. azoai.com |

| Predictive Modeling | ML algorithms that predict bioactivity, reaction outcomes, and ADMET properties. researchgate.netmdpi.com | Accelerates hit identification and lead optimization by prioritizing promising candidates. |

| Enhanced Virtual Screening | Using ML to improve the accuracy of docking scores and virtual screening campaigns. mdpi.com | More efficient and cost-effective discovery of active quinoline compounds. |

Chemoinformatics and Big Data Approaches for Comprehensive Quinoline Research

Chemoinformatics and big data analytics provide the foundation for modern, data-driven drug discovery. elsevier.com In quinoline research, these fields enable the systematic analysis of large chemical datasets to uncover structure-activity relationships (SAR) and structure-property relationships (SPR). dntb.gov.uascilit.com By analyzing vast libraries of quinoline derivatives and their associated biological data, researchers can identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. researchgate.net

Big data approaches involve the integration and analysis of diverse datasets, including chemical structures, high-throughput screening results, genomic data, and clinical information. elsevier.com This holistic view allows for a deeper understanding of the mechanisms of action of quinoline compounds and can help in identifying new therapeutic opportunities. elsevier.com Chemoinformatics tools are essential for managing this data, performing large-scale virtual screening, and building the predictive models used in AI and ML applications. mdpi.com As the volume of chemical and biological data continues to grow, the role of chemoinformatics and big data analytics will become even more critical in advancing quinoline-based drug discovery. elsevier.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Methyl-3-propylquinolin-4-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of quinolinol derivatives typically involves acid/base-catalyzed isomerization of substituted 2′-aminochalcones or microwave-assisted protocols. For example, microwave irradiation with indium(III) chloride as a catalyst can achieve yields >60% in 5 minutes, as demonstrated in analogous quinoline syntheses . Key parameters include solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization), catalyst loading (20 mol%), and temperature control to minimize side reactions. Reaction optimization should prioritize purity validation via HPLC (e.g., using protocols for related compounds in ) .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical. NMR can confirm substituent positions (e.g., methyl and propyl groups), while X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking, as seen in similar quinoline structures with centroid-to-centroid distances of ~3.94 Å) . For novel derivatives, high-resolution mass spectrometry (HRMS) should complement these techniques to verify molecular formulas .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from variability in assay conditions, compound purity, or temporal effects. A longitudinal approach, as applied in social science studies (), can isolate time-dependent factors. For example:

- Short-term vs. long-term assays : Test acute vs. chronic exposure effects on enzyme inhibition (e.g., using protocols from for related aminoquinoline derivatives).

- Control experiments : Include standardized positive/negative controls (e.g., 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride in ) to calibrate bioactivity measurements.

- Meta-analysis : Aggregate data from multiple studies using statistical tools to identify confounding variables (e.g., solvent polarity, cell line specificity) .

Q. What strategies optimize the regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent screening : Use parallel synthesis to introduce diverse groups (e.g., halogens, aryl rings) at the 3-propyl or 4-ol positions, as seen in ’s piperazine-linked quinoline derivatives.

- Computational modeling : Predict electronic effects (e.g., Hammett constants) to guide regioselective modifications.

- Flow chemistry : Implement automated systems (e.g., continuous flow reactors) for scalable, reproducible functionalization, similar to protocols for pyridazine derivatives () .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of this compound be experimentally probed to explain crystallization behavior?

- Methodological Answer :

- Single-crystal X-ray diffraction : Analyze packing motifs (e.g., centrosymmetric dimers via N–H⋯N bonds, as in ).

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to intermolecular forces.

- Solubility studies : Correlate solvent polarity with crystal morphology using Hansen solubility parameters .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for reconciling divergent results in quinolinol derivative research?

- Methodological Answer : Apply mixed-effects models to account for hierarchical data (e.g., batch-to-batch variability) and bootstrapping to estimate confidence intervals for bioactivity metrics. For meta-analyses, use funnel plots to detect publication bias, as recommended in ’s longitudinal study design .

Q. How should researchers design dose-response experiments to evaluate this compound’s enzyme inhibition kinetics?

- Methodological Answer :

- Multi-concentration assays : Test 5–8 concentrations in triplicate, spanning IC₅₀ ranges (e.g., 1 nM–100 µM).

- Time-resolved measurements : Use stopped-flow spectroscopy to capture rapid binding events.

- Negative controls : Include structurally similar but inactive analogs (e.g., methyl ester derivatives from ) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.